2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine
Description
2-(2-Methyl-benzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 2-methyl-substituted benzyl group at the pyrazole ring’s 2-position and an amine group at the 3-position.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 |
InChI Key |
ZIAMFBUMXGBXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 2-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Notes on Structural Characterization
Crystallographic tools like SHELX and ORTEP-3 (Evidences 1–2) are critical for resolving pyrazole derivatives’ 3D structures. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
